molecular formula C17H13ClN2O4S B2552072 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 886948-82-9

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2552072
CAS No.: 886948-82-9
M. Wt: 376.81
InChI Key: RPBGDHLIBCJHFQ-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry research. This compound features a hybrid structure incorporating two privileged pharmacophores: a 7-chloro-4-methoxybenzothiazole moiety and a 2,3-dihydro-1,4-benzodioxine unit. The benzothiazole core is a ubiquitous scaffold in drug discovery, with derivatives demonstrating a wide range of pharmacological activities, serving as key intermediates for agents with antifungal, antitumor, and anti-inflammatory properties . The 1,4-benzodioxane structure is a versatile template widely used in the design of biologically active molecules and has been reported in compounds acting as agonists and antagonists for various receptor subtypes, including nicotinic, alpha-adrenergic, and 5-HT receptors . The molecular formula for a related hydrochloride salt form is C21H23Cl2N3O4S, with a molecular weight of 484.39 g/mol . This complex structure makes the compound a valuable chemical probe for researchers investigating new biological targets and structure-activity relationships (SAR). It is supplied for research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound in high-throughput screening, as a building block for further synthetic elaboration, or in biochemical studies to explore novel signaling pathways.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4S/c1-22-12-5-3-10(18)15-14(12)19-17(25-15)20-16(21)9-2-4-11-13(8-9)24-7-6-23-11/h2-5,8H,6-7H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBGDHLIBCJHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Substituted Aniline Derivatives

The benzothiazole core is synthesized via cyclization of 2-amino-4-chloro-6-methoxyphenol with thiourea in the presence of hydrochloric acid. This method, adapted from analogous benzothiazole syntheses, proceeds as follows:

Reaction Conditions

  • Reactants : 2-Amino-4-chloro-6-methoxyphenol (1.0 eq), thiourea (1.2 eq)
  • Solvent : Ethanol (anhydrous)
  • Catalyst : Concentrated HCl (3 drops)
  • Temperature : Reflux at 80°C for 8–12 hours
  • Yield : 68–72%

Mechanistic Insight
Thiourea acts as a sulfur donor, facilitating cyclization through nucleophilic attack at the ortho-chloro position. Methoxy group stability under acidic conditions ensures regioselectivity.

Purification and Characterization

The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) and characterized by:

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 7.42 (s, 1H, Ar-H), 6.89 (s, 1H, Ar-H), 3.85 (s, 3H, OCH$$3$$).
  • LC-MS : m/z 231.0 [M+H]$$^+$$.

Synthesis of 2,3-Dihydro-1,4-Benzodioxine-6-Carboxylic Acid

Cycloetherification of Catechol Derivatives

The benzodioxine ring is constructed via reaction of 3,4-dihydroxybenzoic acid with 1,2-dibromoethane under basic conditions:

Reaction Conditions

  • Reactants : 3,4-Dihydroxybenzoic acid (1.0 eq), 1,2-dibromoethane (1.5 eq)
  • Base : Potassium carbonate (2.5 eq)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 100°C for 24 hours
  • Yield : 55–60%

Mechanistic Pathway
The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of the catechol displace bromide ions, forming the dioxane ring.

Carboxylic Acid Activation

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl$$_2$$) prior to amide coupling:

  • Conditions : SOCl$$_2$$ (5 eq), reflux in toluene for 2 hours.

Amide Bond Formation

Coupling Strategy

The final step involves coupling the benzothiazol-2-amine with the benzodioxine acyl chloride using a coupling agent:

Reaction Conditions

  • Reactants : 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine (1.0 eq), 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride (1.1 eq)
  • Coupling Agent : HATU (1.2 eq)
  • Base : N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
  • Solvent : Dichloromethane (DCM)
  • Temperature : Room temperature, 12 hours
  • Yield : 75–80%

Optimization Notes

  • Excess acyl chloride ensures complete conversion of the amine.
  • HATU enhances coupling efficiency compared to EDCl/HOBt, reducing side-product formation.

Purification and Analytical Data

The product is purified via recrystallization from ethanol/water (4:1) and analyzed:

  • Melting Point : 198–200°C.
  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, Ar-H), 7.78 (d, J = 8.4 Hz, 1H, Ar-H), 6.95–6.85 (m, 3H, Ar-H), 4.35 (s, 4H, OCH$$2$$CH$$2$$O), 3.91 (s, 3H, OCH$$3$$).
  • HRMS : m/z 445.0523 [M+H]$$^+$$ (calc. 445.0528).

Alternative Synthetic Routes

Mitsunobu Reaction for Ether Formation

A patent-derived approach utilizes Mitsunobu conditions to install the methoxy group on the benzothiazole:

  • Reactants : 7-Chloro-4-hydroxy-1,3-benzothiazol-2-amine, methanol
  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine
  • Solvent : Tetrahydrofuran (THF)
  • Yield : 82%.

Knoevenagel Condensation for Carboxamide Derivatives

Scaffold hopping via Knoevenagel condensation enables diversification of the benzodioxine carboxamide:

  • Substrates : 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde, active methylene compounds
  • Catalyst : Piperidine
  • Applications : Introduces α,β-unsaturated ketones for enhanced bioactivity.

Challenges and Optimization

Regioselectivity in Benzothiazole Formation

Competing cyclization pathways may yield 5-chloro regioisomers. Optimization of reaction temperature and stoichiometry minimizes byproducts.

Stability of the Benzodioxine Ring

Acidic or prolonged heating conditions risk ring-opening. Use of aprotic solvents (e.g., DMF) and controlled temperatures preserves integrity.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as amines or ethers.

Scientific Research Applications

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The compound belongs to a broader class of benzothiazole-carboxamide derivatives. Key structural variations among analogues include:

  • Substituents on the benzothiazole ring : Chloro, methoxy, fluoro, or nitro groups.
  • Modifications to the benzodioxine/dioxin moiety : Substitutions at position 6 (e.g., sulfonamide, carbothioamide) or additional fused rings.
  • Side chains: Presence of imidazole, piperazine, or alkylamino groups.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Benzothiazole/Benzodioxine) Molecular Formula Molecular Weight Key Biological Activity Reference
Target Compound 7-Cl, 4-OMe; 6-carboxamide C₁₇H₁₄ClN₃O₄S¹ ~399.8 g/mol² Not explicitly reported -
N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 4-Cl; pyridinylmethyl side chain C₂₂H₁₇ClN₄O₃S 452.9 g/mol Not reported
N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-... (Hydrochloride) 6-F; imidazole-propyl side chain C₂₁H₁₉FN₄O₃S·HCl 474.9 g/mol Potential antiparasitic activity³
N-[2-(Dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-... 4-F; dimethylaminoethyl side chain C₂₀H₂₀FN₃O₃S 401.5 g/mol Not reported
Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Sulfur-rich benzodithiazine core C₁₇H₁₄ClN₃O₆S₂ 455.9 g/mol Enzyme inhibition (IR data)

¹Estimated based on structural similarity; ²Calculated using standard atomic weights; ³Inferred from structural analogs in .

Physicochemical and Pharmacokinetic Insights
  • Solubility: Compounds with polar side chains (e.g., dimethylaminoethyl in ) exhibit improved aqueous solubility, whereas the target compound’s lack of such groups may necessitate formulation adjustments.
  • Metabolic Stability : Methoxy groups generally resist oxidative metabolism better than methyl or hydroxy substituents, as seen in , suggesting favorable pharmacokinetics for the target compound.

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit a broad spectrum of anticancer activities. A study highlighted that compounds similar to this compound demonstrate significant antiproliferative effects against various cancer cell lines. For example:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)0.24 - 0.92Saeed et al., 2019
A549 (Lung)0.02 - 0.08Lei et al., 2014
HCT116 (Colon)0.04 - 0.06Lei et al., 2014

These findings suggest that the compound may inhibit cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its effects appears to involve the modulation of signaling pathways associated with cancer cell survival and proliferation. Specifically, it may activate procaspase pathways leading to apoptosis in tumor cells and inhibit key proteins involved in cell cycle regulation.

Study on Anticancer Activity

In a comparative study involving several benzothiazole derivatives, this compound was tested against various cancer cell lines (MCF-7, A549). The results showed that the compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin.

DPPH Radical Scavenging Activity

Another study evaluated the antioxidant potential of related benzothiazole compounds using the DPPH assay. Compounds demonstrated significant radical-scavenging activity, suggesting potential protective effects against oxidative stress in cancer cells .

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